molecular formula C19H22Cl2N2O2S B11503097 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B11503097
M. Wt: 413.4 g/mol
InChI Key: VJDJLIKLKDICEU-UHFFFAOYSA-N
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Description

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
  • 2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene

Uniqueness

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both dichloromethylphenyl and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H22Cl2N2O2S

Molecular Weight

413.4 g/mol

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-5-4-6-18(15(13)3)22-7-9-23(10-8-22)26(24,25)19-11-14(2)16(20)12-17(19)21/h4-6,11-12H,7-10H2,1-3H3

InChI Key

VJDJLIKLKDICEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl)C

Origin of Product

United States

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